(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide
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Overview
Description
(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the (E)-configuration indicates the specific geometric isomerism around the double bond in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide typically involves the following steps:
Formation of the Ethenesulfonamide Backbone: This can be achieved through a reaction between an appropriate sulfonyl chloride and an amine under basic conditions.
Introduction of Substituents: The 4-chlorophenyl and 2-methoxy-5-methylphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for (E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interfering with cellular processes. The molecular targets could include bacterial enzymes or human proteins involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N-(2-methoxyphenyl)ethenesulfonamide: A structurally similar compound with potential biological activity.
Uniqueness
(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide is unique due to its specific substituents and geometric configuration, which may confer distinct biological or chemical properties compared to other sulfonamides.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-12-3-8-16(21-2)15(11-12)18-22(19,20)10-9-13-4-6-14(17)7-5-13/h3-11,18H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBAOTMHURPIGN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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